Methyltrienolone Methyltrienolone 17beta-hydroxy-17-methylestra-4,9,11-trien-3-one is a synthetic non-aromatisable androgen and anabolic steroid. It binds strongly to the androgen receptor and has therefore also been used as an affinity label for this receptor in the prostate and in prostatic tumors. It has a role as an androgen. It is an anabolic androgenic steroid, a 17beta-hydroxy steroid and a 3-oxo steroid. It derives from a hydride of an estrane.
A synthetic non-aromatizable androgen and anabolic steroid. It binds strongly to the androgen receptor and has therefore also been used as an affinity label for this receptor in the prostate and in prostatic tumors.
Methyltrienolone is a natural product found in Matricaria chamomilla with data available.
Brand Name: Vulcanchem
CAS No.: 965-93-5
VCID: VC0535307
InChI: InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1
SMILES: CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol

Methyltrienolone

CAS No.: 965-93-5

Cat. No.: VC0535307

Molecular Formula: C19H24O2

Molecular Weight: 284.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyltrienolone - 965-93-5

Specification

CAS No. 965-93-5
Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
IUPAC Name (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1
Standard InChI Key CCCIJQPRIXGQOE-XWSJACJDSA-N
Isomeric SMILES C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O
SMILES CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O
Canonical SMILES CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyltrienolone (IUPAC name: 17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a modified estrane derivative characterized by three double bonds at positions 4, 9, and 11 of the steroid nucleus . The addition of a 17α-methyl group enhances oral bioavailability by protecting the molecule from hepatic first-pass metabolism, while the absence of a 19-carbon group (a feature shared with nandrolone) classifies it as a 19-nor steroid .

Table 1: Key Chemical Properties of Methyltrienolone

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₂
Molecular Weight284.4 g/mol
Melting Point206–209°C
Boiling Point485.9°C (estimated)
Density1.2±0.1 g/cm³
SMILES NotationC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C)O

The planar structure of methyltrienolone, with its conjugated double bonds and ketone group at position 3, contributes to its high affinity for steroid receptors .

Pharmacodynamics and Receptor Interactions

Androgen Receptor Affinity

Methyltrienolone exhibits exceptional binding affinity for the androgen receptor (AR), with a dissociation constant (Kd) in the low nanomolar range . In comparative studies, it demonstrated 120–300 times the oral anabolic potency and 60–70 times the androgenic potency of methyltestosterone in rodent models . This potency arises from its resistance to aromatization and 5α-reduction, allowing unmodified interaction with ARs .

Cross-Reactivity with Glucocorticoid Receptors

A critical finding from receptor binding assays is methyltrienolone’s ability to interact with glucocorticoid receptors (GRs). In adrenalectomized rats, [³H]R1881 binding to GRs increased twofold, suggesting competitive binding dynamics . This cross-reactivity necessitates caution when interpreting studies in tissues expressing both ARs and GRs, such as skeletal muscle and liver .

Table 2: Pharmacodynamic Profile Relative to Methyltestosterone

ParameterMethyltrienoloneMethyltestosteroneRatio (MTN:MT)
Oral Anabolic Potency120–300×120–300
Androgenic Potency60–70×60–70
AR Binding Affinity0.1–0.5 nM1–5 nM10–50

Data derived from castrated male rat studies .

Clinical Research and Therapeutic Exploration

Early Investigational Use

In the late 1960s, methyltrienolone underwent Phase I/II trials for advanced breast cancer. Doses as low as 0.5 mg/day produced significant virilization in female patients, while 1 mg/day led to marked hepatotoxicity, evidenced by elevated transaminases (>5× ULN) and bilirubin (>2× ULN) . These adverse effects halted further clinical development by 1972.

Contemporary Research Applications

Despite its clinical limitations, methyltrienolone remains a cornerstone in receptor studies:

  • AR Ligand Displacement Assays: Used as a radiolabeled tracer ([³H]R1881) to quantify AR density in prostate tissue .

  • Photoaffinity Labeling: The Δ9,11-diene structure allows UV-induced covalent bonding to ARs, enabling receptor mapping .

  • Receptor Specificity Studies: Helps distinguish AR-mediated effects from GR-mediated pathways in myocytes and hepatocytes .

Hepatotoxicity and Adverse Effects

Mechanisms of Liver Injury

Methyltrienolone induces hepatotoxicity through dual pathways:

  • Direct Cytotoxicity: The 17α-methyl group generates reactive oxygen species (ROS) during hepatic metabolism, causing lipid peroxidation and mitochondrial dysfunction .

  • Immunoallergic Reactions: Delayed hypersensitivity responses to protein-metabolite adducts may explain hepatitis cases appearing weeks after exposure .

Clinical Presentation

Reported hepatic adverse effects include:

  • Acute icteric hepatitis (ALT >500 U/L, AST >300 U/L)

  • Cholestatic injury (ALP >350 U/L, GGT >400 U/L)

  • Impaired synthetic function (INR >1.5, albumin <3.0 g/dL)

Notably, toxicity occurs at doses 100–1,000× lower than other 17α-alkylated AAS, making methyltrienolone uniquely hazardous .

Current Research Directions and Implications

AR Splice Variant Studies

Methyltrienolone’s inability to activate certain AR-V7 splice variants makes it a tool for studying castration-resistant prostate cancer mechanisms .

Toxicokinetic Modeling

Recent physiologically based pharmacokinetic (PBPK) models simulate methyltrienolone’s tissue distribution to predict hepatotoxicity thresholds, guiding safe laboratory handling protocols .

Comparative Hepatotoxicity Analysis

Parallels with methylprednisolone-induced liver injury suggest shared pathways in ROS generation and immune activation, informing broader research into steroid hepatotoxicity .

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